Hydrocinnamic acid-2,3-13C2

Quantitative Bioanalysis LC-MS/MS Method Validation

Accurate quantification of endogenous hydrocinnamic acid in biological matrices is compromised by matrix effects and ionization variability when using unlabeled or deuterated internal standards. Hydrocinnamic acid-2,3-¹³C₂ is the exact isotopologue required for validated LC-MS/MS methods, providing a definitive +2 Da mass shift with perfect chromatographic co-elution-eliminating the retention time shifts inherent to deuterated analogs. • 99 atom% ¹³C isotopic purity ensures interference-free quantitation in plasma, urine, and tissue extracts • Crystalline solid; mp 47-49 °C; stable at ambient shipping temperature • Bulk and custom packaging available to support method validation and pharmacokinetic studies

Molecular Formula C9H10O2
Molecular Weight 152.16 g/mol
CAS No. 286367-71-3
Cat. No. B1612496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrocinnamic acid-2,3-13C2
CAS286367-71-3
Molecular FormulaC9H10O2
Molecular Weight152.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)O
InChIInChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i6+1,7+1
InChIKeyXMIIGOLPHOKFCH-AKZCFXPHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl(2,3-13C2)propanoic Acid Overview


3-Phenyl(2,3-~13~C_2_)propanoic acid (CAS 286367-71-3), also known as Hydrocinnamic acid-2,3-¹³C₂, is a stable, isotopically labeled derivative of hydrocinnamic acid, a naturally occurring phenylpropanoic acid metabolite . Its molecular formula is C₉H₁₀O₂ with a molecular weight of 152.16 g/mol, featuring a propanoic acid chain where the two carbon atoms at the 2 and 3 positions are enriched with carbon-13 (¹³C) . This compound is a crystalline solid with a melting point of 47-49 °C and a density of 1.085 g/mL at 25 °C [1]. As a defined, isotopically pure chemical, it is exclusively intended for research use, providing a foundational tool for precise analytical studies .

Why 3-Phenyl(2,3-13C2)propanoic Acid Cannot Be Replaced


In quantitative analytical chemistry, the substitution of a stable isotope-labeled internal standard (SIL-IS) with an unlabeled or differently labeled analog is scientifically unsound. A SIL-IS must be an exact isotopologue of the target analyte to accurately correct for matrix effects, ionization efficiency variations, and sample preparation losses [1]. Using the unlabeled compound (Hydrocinnamic acid, CAS 501-52-0) as an internal standard is impossible as it co-elutes and shares the same mass as the analyte, preventing differentiation. Substituting with a deuterium (D)-labeled analog introduces the risk of chromatographic retention time shifts due to isotopic effects, which is a known limitation not observed with ¹³C-labeled compounds [2]. Therefore, the specific 2,3-¹³C₂ labeling pattern is not an interchangeable feature but a fundamental requirement for achieving the accuracy and precision demanded by validated bioanalytical methods.

Performance Comparison of 3-Phenyl(2,3-13C2)propanoic Acid


Isotopic Enrichment vs. Unlabeled Standard

3-Phenyl(2,3-¹³C₂)propanoic acid is supplied with a specified isotopic purity of 99 atom% ¹³C, which is the minimum requirement for its use as a reliable internal standard in IDMS workflows . In contrast, the unlabeled compound (Hydrocinnamic acid, CAS 501-52-0) contains naturally occurring ¹³C at an abundance of approximately 1.1% [1]. This 98.9% absolute difference in isotopic enrichment is the foundational metric that enables the labeled compound to be distinguished and accurately quantified against the endogenous or unlabeled analyte by a mass spectrometer.

Quantitative Bioanalysis LC-MS/MS Method Validation

MS Resolution from Unlabeled Analyte

The targeted incorporation of two ¹³C atoms into 3-Phenyl(2,3-¹³C₂)propanoic acid results in a monoisotopic mass of 152.074789228 g/mol, a precise +2.006 Da mass shift compared to the unlabeled hydrocinnamic acid [1]. This exact mass shift is a critical quantitative attribute that ensures baseline resolution from the analyte's isotopic envelope (e.g., the M+1 peak) in mass spectrometry. In comparison, a ¹³C₃-labeled analog (Hydrocinnamic acid-1,2,3-¹³C₃) provides a larger +3 Da shift but at a higher cost, making the 2,3-¹³C₂ version a balanced choice for many applications [2].

Mass Spectrometry LC-MS Isotopic Purity

Co-elution Fidelity vs. Deuterated Analogs

A key advantage of ¹³C-labeled internal standards over their deuterated counterparts is the absence of a chromatographic isotope effect [1]. While a deuterated analog like Hydrocinnamic acid-d5 will often exhibit a slightly earlier retention time on reversed-phase LC columns due to the stronger C-D bond altering its hydrophobicity, ¹³C-labeled compounds co-elute exactly with the unlabeled analyte [2]. For 3-Phenyl(2,3-¹³C₂)propanoic acid, this means it will perfectly match the retention time of endogenous hydrocinnamic acid, ensuring that it experiences the exact same matrix effects and ionization conditions at the moment of MS detection, a critical factor for robust quantitation [3].

LC-MS/MS Chromatography Isotope Effects

Metabolite Tracing: Omapatrilat Case Study

In a comparative biotransformation study of the vasopeptidase inhibitor omapatrilat, a ¹³C₂-labeled analog of omapatrilat was used to trace its metabolic fate in vivo [1]. The study identified S-2-thiomethyl-3-phenylpropionic acid as a prominent plasma and urinary metabolite [1]. The presence of the ¹³C₂ label in the omapatrilat backbone directly facilitated the identification and structural confirmation of this phenylpropionic acid-derived metabolite [1]. This demonstrates that a ¹³C₂ label on the propionic acid side chain is a validated and powerful strategy for tracking the generation of phenylpropionic acid metabolites from complex drug candidates. The unlabeled 3-phenylpropionic acid is also known to be a key microbial metabolite and a substrate in bacterial catabolic pathways, further underscoring the value of a labeled tracer for specific pathway analysis [REFS-2, REFS-3].

Drug Metabolism Pharmacokinetics Metabolite Identification

Analytical Applications of 3-Phenyl(2,3-13C2)propanoic Acid


LC-MS/MS Quantitation of Hydrocinnamic Acid

The primary application is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of hydrocinnamic acid (3-phenylpropionic acid) in complex biological samples such as plasma, urine, and tissue extracts. As established, its 99 atom% ¹³C purity ensures a distinct +2 Da mass shift, enabling precise measurement by LC-MS/MS without interference from the endogenous analyte . Its perfect co-elution with the target analyte corrects for matrix effects and ionization variability, which is essential for generating reliable pharmacokinetic and metabolomic data.

Phenylpropanoic Acid Metabolic Tracing

The specific ¹³C₂ labeling on the propanoic acid chain makes it an invaluable tracer for studying the formation of phenylpropionic acid metabolites from more complex precursors. This is validated by its analogous use in the metabolism study of omapatrilat, where the ¹³C₂ label was instrumental in confirming S-2-thiomethyl-3-phenylpropionic acid as a major human metabolite [1]. It can be used to trace the catabolism of phenylalanine to benzoic acid or to study the activity of specific enzymes like those in the bacterial hca operon [REFS-3, REFS-4].

Method Validation for Food & Environmental Samples

Hydrocinnamic acid is a natural constituent of food and a product of microbial fermentation. 3-Phenyl(2,3-¹³C₂)propanoic acid can be used to develop and validate quantitative methods for its detection in food products, beverages, and environmental samples. The use of a ¹³C-labeled IS is a standard practice for achieving the accuracy and precision required for regulatory compliance and method validation, as it directly compensates for extraction efficiency and sample matrix effects that are common in these complex sample types .

Structural Elucidation via NMR

While the primary evidence points to MS applications, 3-Phenyl(2,3-¹³C₂)propanoic acid is also a defined probe for nuclear magnetic resonance (NMR) spectroscopy. The high ¹³C enrichment at specific positions enhances the signal-to-noise ratio for those carbon atoms, facilitating detailed structural analysis of the compound itself or its interactions in complex mixtures. This is a standard technique for confirming the structure of labeled compounds and for studying reaction mechanisms where the fate of the labeled carbon atoms can be tracked .

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